3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups, including a chlorophenyl sulfonyl group, a fluorobenzyl group, and a morpholino group. These substitutions confer unique chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Quinoline Core: This step typically involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfonyl Group: This can be achieved through sulfonylation reactions, where a chlorophenyl sulfonyl chloride reacts with the quinoline core in the presence of a base.
Addition of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the quinoline core.
Incorporation of the Morpholino Group: This can be done through a nucleophilic substitution reaction, where a morpholine derivative reacts with the quinoline core.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the quinoline core and the release of substituted fragments.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Due to its potential biological activities, the compound can be investigated for therapeutic applications, including the treatment of infectious diseases or cancer.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of a key enzyme involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar compounds to 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substitutions. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF2N2O4S/c27-18-2-1-3-20(12-18)36(33,34)25-16-31(15-17-4-6-19(28)7-5-17)23-14-24(30-8-10-35-11-9-30)22(29)13-21(23)26(25)32/h1-7,12-14,16H,8-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCZWIQRCUUDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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